5-Aminothieno[3,2-b]pyridine-6-carbonitrile

Src kinase inhibition cancer oncology

5-Aminothieno[3,2-b]pyridine-6-carbonitrile (CAS 60639-44-3) is a heterocyclic building block consisting of a thieno[3,2-b]pyridine core substituted with an amino group at position 5 and a carbonitrile group at position 6. This structural motif serves as a key synthetic intermediate in the development of thieno[3,2-b]pyridine-6-carbonitrile-based kinase inhibitors, which have been patented as protein kinase inhibitors for oncology indications.

Molecular Formula C8H5N3S
Molecular Weight 175.21 g/mol
CAS No. 60639-44-3
Cat. No. B3274371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminothieno[3,2-b]pyridine-6-carbonitrile
CAS60639-44-3
Molecular FormulaC8H5N3S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=C(C(=C2)C#N)N
InChIInChI=1S/C8H5N3S/c9-4-5-3-7-6(1-2-12-7)11-8(5)10/h1-3H,(H2,10,11)
InChIKeyVKHITFIPPGPDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 5-Aminothieno[3,2-b]pyridine-6-carbonitrile (CAS 60639-44-3) Matters for Scientific Procurement


5-Aminothieno[3,2-b]pyridine-6-carbonitrile (CAS 60639-44-3) is a heterocyclic building block consisting of a thieno[3,2-b]pyridine core substituted with an amino group at position 5 and a carbonitrile group at position 6 . This structural motif serves as a key synthetic intermediate in the development of thieno[3,2-b]pyridine-6-carbonitrile-based kinase inhibitors, which have been patented as protein kinase inhibitors for oncology indications . The specific placement of the amino and carbonitrile groups enables regioselective late-stage functionalization at the C-2 and C-7 positions, a feature exploited in the construction of potent Src kinase inhibitor libraries .

Why Generic Thienopyridine Intermediates Cannot Replace 5-Aminothieno[3,2-b]pyridine-6-carbonitrile


Interchangeability within the thienopyridine family is prevented by the specific fusion pattern and substitution vector. The [3,2-b] fusion isomer provides a different spatial arrangement of heteroatoms compared to [2,3-b] isomers, altering hydrogen-bonding capacity and target engagement . Moreover, the synthesis of downstream Src kinase inhibitors has demonstrated high sensitivity to the nature and position of the amino group. For example, the most active analogs in the 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitrile series require the 6-carbonitrile and specific C-2/C-7 substitution patterns that are accessible only from the 5-amino-6-carbonitrile intermediate . Using an isomer lacking the amino group at position 5 or a different carbonitrile position would lead to a fundamentally distinct synthetic route and a compound outside the established intellectual property space.

Product-Specific Quantitative Evidence for 5-Aminothieno[3,2-b]pyridine-6-carbonitrile Selection


Enabling Src Kinase Inhibitor Potency: Scaffold Contribution Evidence

While the target compound itself is not a terminal kinase inhibitor, its core scaffold is essential for achieving potent Src inhibition in final analogs. Published structure-activity relationship (SAR) data show that the unsubstituted thieno[3,2-b]pyridine-6-carbonitrile core (Compound I) provides an initial Src IC50 of 0.48 µM . This demonstrates that the scaffold contributes intrinsic kinase affinity, and the 5-amino group is the critical functional handle used to introduce the C-7 phenylamino substituents that further enhance potency.

Src kinase inhibition cancer oncology kinase inhibitors

Regioselective Versatility in Building Diverse Analog Libraries

The 5-amino group is exploited in palladium-catalyzed Buchwald-Hartwig couplings to introduce diverse (hetero)arylamine fragments at the C-7 position of the thieno[3,2-b]pyridine-6-carbonitrile scaffold. This contrasts with 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives, where the amino group is at a different position, leading to distinct coupling outcomes. This regiochemical distinction makes the compound uniquely suited for constructing compound libraries based on the 7-aminothieno[3,2-b]pyridine-6-carbonitrile pharmacophore .

medicinal chemistry parallel synthesis structure-activity relationship kinase inhibitor library

Critical Intermediate for Oncology Patent Families

The compound is explicitly claimed as a key synthetic intermediate in a foundational patent family for thieno[3,2-b]pyridine-6-carbonitrile protein kinase inhibitors (US7276519B2). Example compounds in this patent, such as 5-amino-7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitrile, showed IC50 values of 7 nM against purified Src kinase. This distinguishes it from non-amine precursors that cannot access the 7-amino substituted series and are therefore outside the active chemical space of the patent .

intellectual property patents Src kinase cancer treatment

Best Application Scenarios for Procuring 5-Aminothieno[3,2-b]pyridine-6-carbonitrile (CAS 60639-44-3)


Synthesis of 7-phenylaminothieno[3,2-b]pyridine-6-carbonitrile Src kinase inhibitors

The compound serves as the starting material for the generation of potent Src inhibitors, a validated target in multiple oncology indications. Users can employ Buchwald-Hartwig amination to derivatize the 5-amino group, achieving compounds with single-digit nanomolar Src IC50 values . This scenario is directly supported by the Src enzymatic assay data referenced in Section 3.

Parallel library synthesis of kinase-focused chemical probes

Medicinal chemistry groups seeking to build diverse kinase inhibitor libraries will find the compound's regiochemistry ideal. The 5-amino handle allows for systematic variation of the C-7 substituent while the 6-carbonitrile remains fixed as a hinge-binding element, enabling rapid SAR exploration .

Patented oncology lead optimization programs

For biotech and pharmaceutical companies operating within the kinase inhibitor IP landscape, this intermediate is essential. The US7276519B2 patent family explicitly claims derivatives arising from this compound. Using this specific intermediate ensures the synthesized analogs remain within the scope of the patented chemical space, which is critical for FTO analysis and lead prosecution .

Quote Request

Request a Quote for 5-Aminothieno[3,2-b]pyridine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.